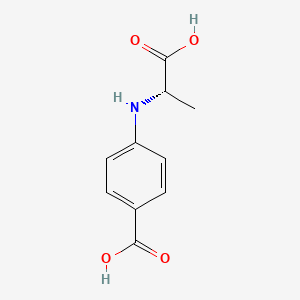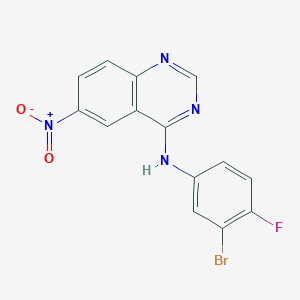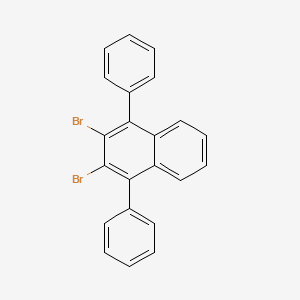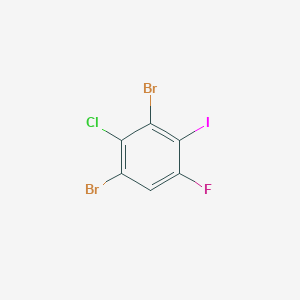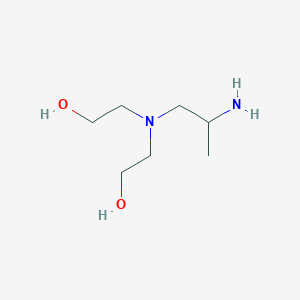
2,2'-((2-Aminopropyl)azanediyl)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-Aminopropyl)azanediyl)diethanol is an organic compound with the molecular formula C6H16N2O2. It is a derivative of ethylenediamine, where two hydroxyl groups are attached to the nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Aminopropyl)azanediyl)diethanol typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Ethylene oxide→2,2’-((2-Aminopropyl)azanediyl)diethanol
Industrial Production Methods
In industrial settings, the production of 2,2’-((2-Aminopropyl)azanediyl)diethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under specific temperature and pressure conditions. The process is optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-Aminopropyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((2-Aminopropyl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2,2’-((2-Aminopropyl)azanediyl)diethanol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, affecting the stability and function of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((2-Aminoethyl)azanediyl)diethanol: Similar structure but with an ethyl group instead of a propyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Another derivative of ethylenediamine with two hydroxyl groups.
Uniqueness
2,2’-((2-Aminopropyl)azanediyl)diethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it valuable in various applications.
Eigenschaften
Molekularformel |
C7H18N2O2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-[2-aminopropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H18N2O2/c1-7(8)6-9(2-4-10)3-5-11/h7,10-11H,2-6,8H2,1H3 |
InChI-Schlüssel |
APHFXVQEHOBENK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CCO)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


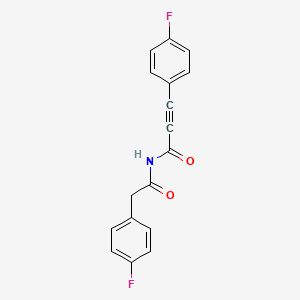
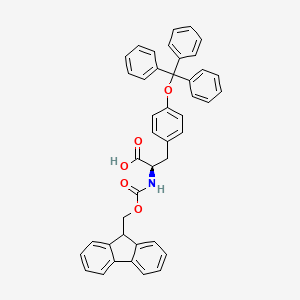
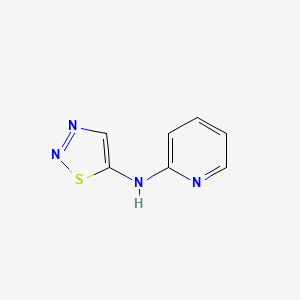

![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
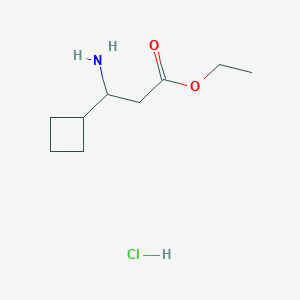
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
